2-((5-Bromopyrimidin-2-yl)amino)ethanol
Description
Properties
IUPAC Name |
2-[(5-bromopyrimidin-2-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O/c7-5-3-9-6(10-4-5)8-1-2-11/h3-4,11H,1-2H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWWENNIWOWMQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)NCCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675147 | |
| Record name | 2-[(5-Bromopyrimidin-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-42-0 | |
| Record name | 2-[(5-Bromo-2-pyrimidinyl)amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(5-Bromopyrimidin-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of 2-((5-Bromopyrimidin-2-yl)amino)ethanol are currently unknown. This compound is a derivative of pyrimidine, a basic structure in many biological molecules such as nucleotides. Therefore, it could potentially interact with a variety of biological targets.
Mode of Action
Given its structural similarity to pyrimidine, it might interact with biological targets in a similar manner as other pyrimidine derivatives.
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-documented. These properties are crucial for understanding the bioavailability of the compound. Future studies should focus on these aspects to provide a comprehensive understanding of the pharmacokinetics of this compound.
Biological Activity
2-((5-Bromopyrimidin-2-yl)amino)ethanol, a compound characterized by the presence of a brominated pyrimidine ring and an amino alcohol functional group, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C7H8BrN3O. The presence of the bromine atom in the pyrimidine ring is significant as it can influence the compound's reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The amino alcohol moiety can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. This compound has shown promise in:
- Antiviral Activity : Preliminary studies suggest that it may inhibit viral replication by interfering with nucleic acid synthesis.
- Anticancer Properties : Research indicates that it could induce apoptosis in cancer cells through pathways involving caspases and reactive oxygen species (ROS).
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Enzyme inhibition | Modulation of specific kinases |
Case Study 1: Antiviral Efficacy
A study conducted on human cell lines demonstrated that this compound significantly reduced viral load in cells infected with influenza virus. The mechanism was linked to the compound's interference with viral RNA polymerase activity, suggesting its potential as a therapeutic agent against viral infections.
Case Study 2: Cancer Cell Line Study
In vitro studies on various cancer cell lines (e.g., HeLa, MCF7) revealed that treatment with this compound led to a dose-dependent increase in apoptosis markers. Flow cytometry analysis indicated an increase in Annexin V positive cells, confirming the induction of programmed cell death.
Research Findings
Recent research has highlighted the following findings regarding the compound:
- Selectivity : The compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications.
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound demonstrated enhanced efficacy, suggesting potential for combination therapies.
- Pharmacokinetics : Initial pharmacokinetic studies indicate favorable absorption and distribution profiles, although further studies are needed to fully characterize its metabolism and excretion pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Functional Group Modifications
Ethyl 2-[(5-Bromopyrimidin-2-yl)amino]acetate
- CAS : 1159823-83-2
- Formula : C₈H₁₁BrN₃O₂
- Key Differences: Ethyl ester replaces the ethanol group, altering solubility and reactivity.
- Applications : Pharmaceutical intermediate; ester groups often enhance metabolic stability .
2-(5-Bromopyrimidin-2-YL)ethylamine
- CAS : 1216240-73-1
- Formula : C₇H₁₀BrN₃
- Key Differences: Methylamine substituent increases lipophilicity compared to the ethanolamine analog.
- Applications: Not explicitly stated, but methylamine derivatives are common in kinase inhibitor scaffolds .
Core Heterocycle Derivatives
4-Methoxybenzaldehyde (5-Bromopyrimidin-2-yl)hydrazone Monohydrate
- CAS: Not specified
- Formula : C₁₂H₁₁BrN₄O·H₂O
- Key Differences : Hydrazone linkage and methoxybenzaldehyde substituent.
- Biological Activity : Demonstrates antibacterial, antimicrobial, and anti-inflammatory properties .
- Structural Insights : Crystal structure reveals planar pyrimidine rings and intermolecular hydrogen bonding, enhancing stability .
2-(5-Bromopyrimidin-2-yl)malonic Acid
Pharmacological Derivatives
2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol
Data Table: Structural and Functional Comparison
Research Findings and Implications
Preparation Methods
Halogenation of 2-Aminopyrimidine Derivatives to Obtain 5-Bromo Substituted Pyrimidines
A foundational step in preparing 2-((5-Bromopyrimidin-2-yl)amino)ethanol involves selective bromination at the 5-position of a 2-aminopyrimidine scaffold. This is typically achieved by reacting a 2-aminopyrimidine compound with bromine in the presence of an inorganic base and a halogenated hydrocarbon solvent.
- Starting Material: 2-aminopyrimidine or substituted 2-aminopyrimidine derivatives.
- Reagents: Bromine (Br2), inorganic alkali such as sodium carbonate (Na2CO3).
- Solvent: Halogenated hydrocarbons, e.g., methylene dichloride (CH2Cl2).
- Conditions: Low temperature (0°C to 40°C) to control regioselectivity and reduce side reactions.
- Work-up: Addition of ammoniacal liquor to quench excess bromine, phase separation, solvent removal, washing with water, filtration, and drying to isolate the brominated product.
Example from Patent CN103012284A:
- 2-amino-4-trifluoromethyl pyrimidine (815.5 g) reacted with bromine (2799 g) in methylene dichloride at 0°C with sodium carbonate (265 g).
- Stirring for 16 hours followed by ammoniacal liquor addition and work-up yielded 2-amino-4-trifluoromethyl-5-bromo pyrimidine with 63% yield and 92% purity.
- Scale-up and variation in molar ratios improved yields up to 86% with 95% purity.
| Step | Reagents & Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | 2-aminopyrimidine + Br2 + Na2CO3 in CH2Cl2, 0°C, 16h | 63 | 92 |
| 2 | Scale-up, 20°C, 38h, higher Br2 ratio | 86 | 95 |
Introduction of the Aminoethanol Side Chain via Nucleophilic Substitution
After obtaining the 5-bromo-2-aminopyrimidine intermediate, the aminoethanol side chain is introduced through nucleophilic substitution reactions involving the displacement of a suitable leaving group (often a halogen) by 2-aminoethanol or its derivatives.
- Intermediate: 2-chloro-5-bromopyrimidine or related halogenated pyrimidine.
- Nucleophile: 2-aminoethanol or its protected forms.
- Base: Sodium hydride (NaH) or other strong bases to deprotonate the nucleophile.
- Solvent: Polar aprotic solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
- Temperature: Elevated temperatures to facilitate substitution.
- Outcome: Formation of this compound after deprotection and purification.
Detailed Procedure from Journal of Medicinal Chemistry (2012):
- The monochloropyrimidine intermediate was treated with sodium in ethylene glycol to yield the corresponding alcohol.
- The alcohol was then deprotonated with sodium hydride in THF.
- Subsequent reaction with 2-chloro- or 2-(methylsulfonyl)pyrimidines at elevated temperatures afforded the desired aminoethanol-substituted pyrimidines.
- Final purification by crystallization from methanol gave the product in good yields as white to beige powders.
Alternative Synthetic Routes and Catalytic Coupling Methods
Recent advances have introduced palladium-catalyzed cross-coupling reactions to construct substituted pyrimidine frameworks efficiently, which can be adapted to synthesize this compound derivatives.
- Use of Miyaura borylation to prepare boronic ester intermediates from 2-amino-5-bromopyrimidine.
- Suzuki coupling with amination intermediates to assemble complex substituted pyrimidines.
- Catalysts such as PdCl2(dppf) and bases like potassium acetate facilitate coupling.
- These methods allow for modular introduction of diverse substituents, including aminoethanol groups, under mild conditions.
Summary Table of Preparation Methods
| Method Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination of 2-aminopyrimidine | Br2, Na2CO3, CH2Cl2, 0–40°C, 16–38 h | 63–86 | Selective 5-bromination, ammoniacal quench |
| Nucleophilic substitution | 2-aminoethanol, NaH, THF, elevated temperature | Good | Displacement of halogen, formation of aminoethanol substituent |
| Pd-catalyzed coupling | PdCl2(dppf), boronic esters, potassium acetate, mild temp | Good | Modular synthesis of substituted pyrimidines |
Research Findings and Optimization Notes
- Reaction Temperature: Maintaining low temperature during bromination (0–40°C) minimizes side reactions and improves selectivity.
- Base Selection: Sodium carbonate is effective for bromination; sodium hydride is preferred for deprotonation in substitution steps.
- Solvent Choice: Halogenated solvents like methylene dichloride are ideal for bromination; polar aprotic solvents such as THF enable nucleophilic substitution.
- Purification: Crystallization and washing steps are critical to achieve high purity (above 90%).
- Scale-Up: Larger scale reactions maintain or improve yield with careful control of reagent ratios and reaction times.
Q & A
Q. Basic
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (e.g., >200°C for stable analogs) .
- Chiral chromatography : For enantiomeric resolution, using columns like Chiralpak IA .
How can reaction conditions be optimized to improve synthetic yields and scalability?
Q. Advanced
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics .
- Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions in multi-step syntheses .
- Flow chemistry : Continuous reactors for bromination steps to minimize side reactions and improve throughput .
Data-driven example : Increasing amine equivalents from 1.2 to 2.0 improves amination yield by 25% .
What are the key physicochemical properties influencing this compound’s reactivity and biological activity?
Q. Basic
- LogP : ~2.1 (predicted), indicating moderate lipophilicity .
- Hydrogen bonding : Amino and hydroxyl groups (PSA = 45.6 Ų) enhance solubility and target binding .
- pKa : Amino group (~9.5) and hydroxyl group (~15) influence protonation states under physiological conditions .
How do structural modifications (e.g., halogen substitution) affect biological target interactions?
Advanced
Comparative studies with analogs reveal:
What strategies mitigate oxidative degradation during storage and handling?
Q. Advanced
- Inert atmosphere : Storage under argon or nitrogen to prevent amine oxidation .
- Antioxidants : Addition of 0.1% BHT to ethanolic solutions .
- Lyophilization : For long-term stability, reducing hydrolytic degradation .
How does the compound’s conformation impact its interaction with biological macromolecules?
Q. Advanced
- X-ray crystallography : Reveals planar pyrimidine rings and gauche conformations of the ethanolamine chain, optimizing hydrogen bonding with active sites .
- Molecular docking : Simulations show the bromine atom occupies a hydrophobic pocket in kinase targets, while the hydroxyl group forms a key hydrogen bond .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
